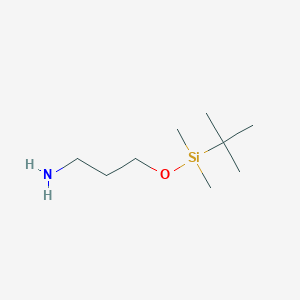

3-(tert-butyldimethylsilyloxy)propan-1-amine

描述

3-(tert-Butyldimethylsilyloxy)propan-1-amine (CAS 115306-75-7) is a silicon-containing primary amine with the molecular formula C₉H₂₃NOSi and a molecular weight of 189.37 g/mol. It features a propylamine backbone substituted at the 3-position with a tert-butyldimethylsilyl (TBDMS) ether group. Key physical properties include a density of 0.86 g/mL and a boiling point of 70°C at 3.5 mmHg . The TBDMS group confers steric bulk and chemical stability, making the compound resistant to nucleophilic attack under basic conditions while remaining cleavable via fluoride ions or acidic hydrolysis .

This compound is synthesized via silylation of 3-aminopropan-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions, yielding a 99% pure product characterized by distinct NMR signals: δ 3.70 (t, -CH₂CH₂O-), 2.80 (t, NH₂CH₂-), and 0.89 ppm (s, -SiC(CH₃)₃) . It is widely utilized as a synthetic intermediate in pharmaceuticals, such as in the preparation of cinnoline carboxamide derivatives for metabolic studies .

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSJAAYIGOFKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454239 | |

| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115306-75-7 | |

| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-(tert-butyldimethylsilyloxy)propan-1-amine typically involves the reaction of 3-chloropropylamine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反应分析

3-(tert-butyldimethylsilyloxy)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into simpler amines or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield an amide, while reduction with lithium aluminum hydride may produce a primary amine .

科学研究应用

Organic Synthesis

3-(tert-butyldimethylsilyloxy)propan-1-amine serves as a crucial reagent in organic chemistry. Its applications include:

- Formation of Carbon-Carbon Bonds : The compound is utilized in reactions that form carbon-carbon bonds, which are essential in building complex organic molecules.

- Protection of Amines : The silyl group acts as a protective group for amines, preventing unwanted reactions during multi-step syntheses .

Pharmaceutical Development

In medicinal chemistry, this compound plays a role in synthesizing biologically active molecules, including pharmaceuticals. It is particularly useful in:

- Drug Development : Researchers have employed this compound in the synthesis of new drugs targeting specific enzymes or receptors .

Agrochemical Applications

The compound is also significant in the synthesis of agrochemicals, where it contributes to developing new pesticides and herbicides that are more effective and environmentally friendly.

Material Science

In industrial applications, this compound is involved in producing specialty chemicals and advanced materials. Its properties allow for its use in creating polymers with specific characteristics tailored for various applications .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing a new class of serine protease inhibitors. The compound was used to protect amine functionalities during multi-step synthesis, resulting in high yields of the desired inhibitors .

Case Study 2: Transition Metal-Catalyzed Reactions

Research highlighted the application of this compound in transition metal-catalyzed reactions, specifically regioselective cyclotrimerization with enones. This method showcased the versatility of this compound as a reagent that can facilitate complex reactions efficiently .

作用机制

The mechanism by which 3-(tert-butyldimethylsilyloxy)propan-1-amine exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group acts as a protecting group for the amine, preventing unwanted reactions and allowing for selective functionalization. This enables the compound to participate in a wide range of chemical reactions, facilitating the synthesis of complex molecules .

相似化合物的比较

2-((tert-Butyldimethylsilyl)oxy)ethanamine (CAS 101711-55-1)

- Structure : Shorter ethyl chain (vs. propyl in the target compound).

- Molecular weight = 175.34 g/mol .

- Applications : Used in peptide modifications where shorter linkers are advantageous.

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (CAS 204580-28-9)

- Structure : Methyl substitution on the amine group.

- Properties : Lower basicity due to alkylation of the primary amine. Molecular weight = 189.37 g/mol .

- Applications : Suitable for reactions requiring secondary amines, such as reductive aminations.

Alkyl Ether-Containing Amines

3-(Hexyloxy)propan-1-amine

- Structure : Hexyloxy group replaces TBDMS.

- Properties : Higher lipophilicity (logP ~3.2) and boiling point (229.7°C ) due to the long alkyl chain. Molecular weight = 159.27 g/mol .

- Applications : Used in surfactant synthesis or lipid-based drug delivery systems.

Siloxane-Linked Diamines

3,3′-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine (CAS 112059-95-7)

- Structure : Two propylamine groups linked by a disiloxane bridge.

- Properties : Enhanced thermal stability (decomposition >250°C) and flexibility. Molecular weight = 278.58 g/mol .

- Applications : Crosslinker in silicone polymers or biocompatible coatings.

Aromatic-Substituted Amines

OX03393 [(E)-3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine]

- Structure : Aromatic benzo[d]thiazole and dimethylamine substituents.

- Properties : Extended conjugation increases UV absorption (λmax ~320 nm).

Heterocyclic Amines

1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine

- Structure : Oxadiazole ring and methylsulfanyl group.

- Properties : Enhanced metabolic stability due to heterocyclic rigidity. Molecular formula = C₁₀H₁₉N₃OS .

- Applications : Explored in antiviral and antibacterial drug discovery.

Comparative Data Table

常见问题

Basic Questions

Q. What are the key physicochemical properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine, and how do they influence experimental handling?

- Answer : The compound (CAS 115306-75-7) has a molecular weight of 189.37 g/mol, density of 0.86 g/mL, and a boiling point of 70°C at 3.5 mmHg. Its sensitivity to moisture/oxygen necessitates storage under inert gas (e.g., nitrogen/argon) at room temperature . These properties require anhydrous reaction setups, use of Schlenk lines for transfers, and exclusion of protic solvents to prevent desilylation.

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Answer : The compound is typically synthesized via silylation of 3-aminopropanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. Key parameters:

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 0–25°C to minimize side reactions.

- Monitoring : Reaction progress is tracked by TLC or ¹H NMR for the disappearance of the starting alcohol signal (~δ 1.5 ppm).

Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate) is recommended .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer :

- ¹H/¹³C NMR : The TBDMS group shows characteristic peaks:

- ¹H: δ 0.07–0.15 ppm (Si(CH₃)₂), 0.89 ppm (C(CH₃)₃).

- ¹³C: δ -4.5 to -5.5 ppm (Si(CH₃)₂), 18–25 ppm (C(CH₃)₃).

- ²⁹Si NMR : A singlet near δ 18–20 ppm confirms silyl ether formation.

- IR : Strong absorption at ~1250 cm⁻¹ (Si-O-C stretch).

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 190.3 .

Advanced Research Questions

Q. How can this compound be utilized in reductive alkylation reactions to prepare complex heterocycles?

- Answer : The compound acts as a bifunctional reagent in reductive alkylation (e.g., with aldehydes/ketones) to introduce both amine and silyl-protected hydroxyl groups. For example, in synthesizing benzothiazepines, it reacts with 4-[1-[(TBDMS)oxy]cyclopropyl]butanal under H₂/Pd-C or NaBH₄ conditions to form intermediates with stabilized silyl ethers. Key considerations:

- Catalyst choice : Pd-C or NaBH₃CN for chemoselectivity.

- Solvent : Dry methanol or ethanol to avoid desilylation.

- Yield optimization : Excess amine (1.2–1.5 equiv) and low temperature (0–5°C) minimize imine side products .

Q. What strategies resolve contradictions in reaction yields when using this compound in moisture-sensitive protocols?

- Answer : Yield inconsistencies often stem from trace moisture deprotecting the TBDMS group. Mitigation strategies:

- Pre-activation : Pre-dry solvents over molecular sieves.

- Inert atmosphere : Use gloveboxes for highly sensitive steps.

- Quality control : Verify compound integrity via ¹H NMR (absence of δ 1.5 ppm alcohol peak) before use.

- Alternative bases : Replace hygroscopic bases (e.g., imidazole) with DBU for moisture resistance .

Q. How does the steric bulk of the TBDMS group influence regioselectivity in nucleophilic reactions?

- Answer : The TBDMS group’s steric hindrance directs nucleophilic attack to less hindered sites. For example, in SN2 reactions, the bulky silyl ether reduces backside attack, favoring elimination (E2) unless polar aprotic solvents (e.g., DMF) stabilize transition states. Computational studies (DFT) can model steric effects to predict regioselectivity .

Q. What role does this compound play in stabilizing intermediates during multi-step synthesis?

- Answer : The TBDMS group protects hydroxyl intermediates from oxidation or unwanted side reactions. In benzothiazepine synthesis, it stabilizes cyclopropanol intermediates during ring-opening steps, enabling subsequent functionalization (e.g., thioether formation). Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without degrading the amine functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。